molecular formula C24H30ClN3O8 B15559214 Sarecycline Hydrochloride CAS No. 1035979-44-2

Sarecycline Hydrochloride

Cat. No.: B15559214
CAS No.: 1035979-44-2
M. Wt: 524.0 g/mol
InChI Key: JGPBDCKZLBSHOI-FIPJBXKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARECYCLINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for acne and infection.
See also: Sarecycline (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPBDCKZLBSHOI-FIPJBXKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027925
Record name Sarecycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035979-44-2
Record name Sarecycline Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarecycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1035979-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARECYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Antibacterial Spectrum of Sarecycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Sarecycline (B560412) Hydrochloride, a novel tetracycline-class antibiotic. The document details its mechanism of action, quantitative susceptibility data against a range of clinically relevant bacteria, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Sarecycline is a bacteriostatic antibiotic that, like other tetracyclines, inhibits bacterial protein synthesis.[1][2] It binds to the 30S subunit of the bacterial ribosome, which blocks the attachment of aminoacyl-tRNA to the ribosomal A-site.[1][2] This action prevents the addition of amino acids to the growing peptide chain, effectively halting protein production.[2]

Uniquely among tetracyclines, sarecycline possesses a long C7 moiety which extends into the messenger RNA (mRNA) channel of the ribosome.[1][3][4] This extension allows for a direct interaction with the A-site codon, a mechanism that may further interfere with mRNA movement and enhance its inhibitory activity.[1][3] In Cutibacterium acnes, evidence suggests a two-site binding mechanism, with a canonical site at the decoding center and a second site at the nascent peptide exit tunnel, which is reminiscent of macrolide antibiotics.[5][6]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit 30S->Block Sarecycline Sarecycline Sarecycline->30S Binds to 30S subunit mRNA mRNA Channel Sarecycline->mRNA C7 moiety interacts with mRNA channel tRNA Aminoacyl-tRNA tRNA->Block Binding Blocked Protein Protein Synthesis Halted Block->Protein Inhibition of Translation

Caption: Sarecycline's dual mechanism of inhibiting bacterial protein synthesis.

Quantitative Antibacterial Spectrum

Sarecycline is characterized as a narrow-spectrum antibiotic.[1] It demonstrates potent activity against clinically relevant Gram-positive bacteria, including multiple strains of Cutibacterium acnes, while exhibiting significantly reduced activity against many Gram-negative species commonly found in the human gastrointestinal tract.[1][7][8] Its in vitro activity against C. acnes is comparable to that of minocycline (B592863) and doxycycline.[9][10] However, sarecycline is four- to eight-fold less active against representative anaerobic gut bacteria and 16- to 32-fold less active against aerobic Gram-negative bacilli compared to broad-spectrum tetracyclines.[11][12]

Table 1: Comparative In Vitro Activity of Sarecycline and Minocycline (MIC₅₀ / MIC₉₀ in µg/mL)

Bacterial SpeciesSarecycline (µg/mL)Minocycline (µg/mL)Comments
Gram-Positive Aerobes & Anaerobes
Cutibacterium acnes0.5 / 20.25 / 1Potent activity against the primary acne pathogen.[9]
Staphylococcus aureus (MSSA/MRSA)0.5 / 0.50.5 / 0.5Similar activity against both methicillin-susceptible and resistant strains.[4]
Streptococcus pyogenes0.12 / 0.25≤0.06 / 0.12Highly active against Group A Streptococcus.
Clostridium difficile4 / 81 / 2Reduced activity compared to minocycline.
Lactobacillus spp.4 / >160.5 / 2Reduced activity against common gut commensals.
Gram-Negative Aerobes & Anaerobes
Escherichia coli32 / 642 / 4Significantly less active against this common gut organism.[4]
Klebsiella pneumoniae>64 / >648 / 16Minimal activity against this enteric bacterium.[7]
Bacteroides fragilis group8 / >82 / 8Less active against this major gut anaerobe.[13]
Haemophilus influenzae2 / 41 / 1Moderate activity.

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Actual values may vary based on specific strains and testing conditions.

Standardized Experimental Protocols

The in vitro antibacterial activity of sarecycline is determined using standardized dilution susceptibility testing methods as described by the Clinical and Laboratory Standards Institute (CLSI), primarily the M07 guideline for broth microdilution.[14][15]

Broth Microdilution Method for MIC Determination

This reference method provides a quantitative measure of an antibiotic's activity by determining the lowest concentration that inhibits the visible growth of a bacterium in a liquid medium.

cluster_prep 1. Preparation cluster_assay 2. Inoculation & Incubation cluster_analysis 3. Analysis Stock Prepare Sarecycline stock solution Dilutions Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth Stock->Dilutions Plate Dispense dilutions into 96-well microtiter plate Dilutions->Plate Inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard, then dilute) Inoculate Add bacterial inoculum to each well (Final conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours (Anaerobic conditions for C. acnes) Inoculate->Incubate Read Visually inspect wells for turbidity (bacterial growth) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Standard CLSI workflow for broth microdilution susceptibility testing.

Experimental Steps:

  • Antimicrobial Agent Preparation: A stock solution of sarecycline hydrochloride is prepared in a suitable solvent. From this stock, two-fold serial dilutions are made in cation-adjusted Mueller-Hinton broth (or another appropriate medium for fastidious organisms) within 96-well microtiter plates.

  • Inoculum Preparation: The test bacterium is grown on an appropriate agar (B569324) medium. Colonies are suspended in broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.

  • Inoculation: The prepared microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. Growth control (broth with inoculum, no drug) and sterility control (broth only) wells are included.

  • Incubation: Plates are incubated for 16-20 hours at 35-37°C. For anaerobic organisms like C. acnes, incubation must be performed in an anaerobic environment.

  • MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of sarecycline that completely inhibits visible growth of the organism.

Conclusion

The in vitro profile of this compound confirms its classification as a narrow-spectrum tetracycline (B611298). Its potent activity against key Gram-positive pathogens implicated in skin infections, particularly Cutibacterium acnes, combined with its markedly reduced activity against common Gram-negative and anaerobic gut commensals, distinguishes it from broad-spectrum tetracyclines.[1][10] This targeted antibacterial spectrum, defined by standardized susceptibility testing protocols, supports its clinical application as a therapy for acne vulgaris with a potentially lower risk of inducing dysbiosis or widespread antibiotic resistance.[13][16]

References

Sarecycline Hydrochloride: A Technical Deep Dive into its Low Propensity for Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of sarecycline (B560412) hydrochloride, a novel tetracycline (B611298) derivative, reveals a significantly lower propensity for inducing antibiotic resistance compared to conventional tetracyclines. This in-depth guide explores the molecular mechanisms, comparative efficacy, and key experimental data underpinning this critical advantage in an era of mounting antimicrobial resistance.

This technical document, intended for researchers, scientists, and drug development professionals, elucidates the unique structural and functional attributes of sarecycline that contribute to its favorable resistance profile. Through a detailed examination of its interaction with the bacterial ribosome and its activity against resistant strains, this paper provides a thorough understanding of sarecycline's potential to be a valuable tool in antibiotic stewardship.

Introduction

Sarecycline hydrochloride is a novel, narrow-spectrum, third-generation tetracycline-class antibiotic approved by the FDA for the treatment of moderate-to-severe acne vulgaris[1][2][3][4][5]. Unlike its broader-spectrum predecessors, sarecycline exhibits targeted activity against clinically relevant Gram-positive bacteria, such as Cutibacterium acnes, while demonstrating reduced activity against Gram-negative bacteria commonly found in the human gut microbiome[1][6][7]. This targeted approach is a crucial factor in minimizing the selection pressure that drives antibiotic resistance. This guide will delve into the core scientific principles that establish sarecycline's low propensity for resistance development.

Mechanism of Action: A Tale of Two Interactions

Like other tetracyclines, sarecycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, effectively preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex[1][8]. This blockage stalls protein elongation and ultimately inhibits bacterial growth[8].

However, the key to sarecycline's unique properties lies in its distinct chemical structure, specifically its long and bulky C7 moiety[1][9]. This structural modification leads to a two-site binding mechanism within the C. acnes 70S ribosome[10][11]. In addition to the canonical tetracycline binding site, sarecycline's C7 extension interacts directly with the mRNA channel[9][12][13]. This secondary interaction is believed to further stabilize the drug's binding and interfere with mRNA movement, making it a more potent inhibitor of translation initiation[1][13].

dot

cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site A-Site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis mRNA_channel mRNA Channel Sarecycline Sarecycline Sarecycline->A_site Binds to canonical site Sarecycline->mRNA_channel C7 moiety interacts Inhibition Inhibition Sarecycline->Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Inhibition->Protein_Synthesis

Figure 1: Mechanism of Action of Sarecycline.

Overcoming Tetracycline Resistance Mechanisms

The development of resistance to tetracycline antibiotics is primarily driven by two mechanisms: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins (RPPs) that dislodge the antibiotic from its target[1][14]. Sarecycline has demonstrated efficacy against bacterial strains harboring these resistance mechanisms.

Efflux Pump Inhibition

Efflux pumps, such as Tet(K), are membrane proteins that recognize and expel tetracyclines from the bacterial cytoplasm. In vitro studies have shown that sarecycline is more active than tetracycline against strains expressing the Tet(K) efflux pump[1][15][16]. This suggests that sarecycline is a poorer substrate for these pumps, allowing it to maintain effective intracellular concentrations.

dot

Sarecycline_ext Sarecycline (extracellular) Sarecycline_int Sarecycline (intracellular) Sarecycline_ext->Sarecycline_int Enters cell Efflux_Pump Efflux Pump (e.g., Tet(K)) Sarecycline_int->Efflux_Pump Poor substrate Ribosome Ribosome Sarecycline_int->Ribosome Binds Efflux_Pump->Sarecycline_ext Efflux Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition

Figure 2: Sarecycline's Interaction with Efflux Pumps.

Countering Ribosomal Protection

Ribosomal protection proteins, such as Tet(M), bind to the ribosome and cause a conformational change that releases the bound tetracycline molecule, allowing protein synthesis to resume[17]. The unique, bulky C7 moiety of sarecycline appears to sterically hinder the binding of RPPs like Tet(M) to the ribosome[1][18]. This interference prevents the dislodging of sarecycline, thereby maintaining its inhibitory effect on protein synthesis.

dot

cluster_ribosome Ribosome with Sarecycline Bound Ribosome_Sarecycline Ribosome-Sarecycline Complex Steric_Hindrance Steric Hindrance (due to C7 moiety) Ribosome_Sarecycline->Steric_Hindrance Protein_Synthesis_Inhibited Protein Synthesis Remains Inhibited Ribosome_Sarecycline->Protein_Synthesis_Inhibited RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome_Sarecycline Binding blocked Steric_Hindrance->RPP

Figure 3: Sarecycline Overcoming Ribosomal Protection.

Quantitative Analysis of Resistance Propensity

The low propensity of sarecycline to induce antibiotic resistance is supported by quantitative data from several key in vitro studies.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Comparative MIC data demonstrates sarecycline's potent activity against susceptible strains and its enhanced efficacy against certain resistant strains compared to other tetracyclines.

OrganismResistance MechanismSarecycline MIC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline (B596269) MIC (µg/mL)Minocycline MIC (µg/mL)
C. acnes (clinical isolates)-0.5 (MIC₅₀)[1]1 (MIC₅₀)[1]0.5 (MIC₅₀)[1]0.25 (MIC₅₀)[1]
S. aureus (tet(K))Efflux Pump0.12 - 0.5[1]16 - 65[1]--
S. aureus (tet(M))Ribosomal Protection8[15][16]64[15][16]--
Aerobic Gram-negative bacilli-16 to 32-fold less active than doxycycline and minocycline[1]---

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Sarecycline and Other Tetracyclines.

Spontaneous Mutation Frequency

The spontaneous mutation frequency is a measure of the likelihood of a bacterium developing resistance to an antibiotic through random mutation. Studies have shown that C. acnes has a very low propensity for developing resistance to sarecycline.

OrganismAntibioticMutation Frequency
C. acnesSarecycline10⁻¹⁰ at 4-8 x MIC[1][15][19]
S. aureusSarecycline10⁻⁹ at 4-8 x MIC[1]
S. epidermidisSarecycline10⁻⁸ at 2-8 x MIC[1]

Table 2: Spontaneous Mutation Frequencies for Sarecycline.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these findings, this section outlines the detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sarecycline and comparator agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

dot

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of antibiotics in microtiter plate wells Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Figure 4: Workflow for MIC Determination.

Spontaneous Mutation Frequency Assay

This assay quantifies the rate at which spontaneous mutations conferring resistance to sarecycline arise in a bacterial population.

dot

Start Start Grow_Culture Grow a large bacterial culture to stationary phase Start->Grow_Culture Plate_Dilutions Plate serial dilutions on non-selective agar (B569324) to determine total viable count Grow_Culture->Plate_Dilutions Plate_Concentrated Plate concentrated culture on agar containing sarecycline at 4x or 8x MIC Grow_Culture->Plate_Concentrated Incubate Incubate plates until colonies are visible Plate_Dilutions->Incubate Plate_Concentrated->Incubate Count_Colonies Count colonies on both selective and non-selective plates Incubate->Count_Colonies Calculate_Frequency Calculate mutation frequency as: (No. of resistant colonies) / (Total viable count) Count_Colonies->Calculate_Frequency End End Calculate_Frequency->End

Figure 5: Spontaneous Mutation Frequency Assay Workflow.

Serial Passage Experiment

This experiment assesses the potential for resistance development over time through continuous exposure to sub-inhibitory concentrations of the antibiotic.

dot

Start Start Initial_MIC Determine initial MIC of the bacterial strain Start->Initial_MIC Sub_MIC_Culture Inoculate broth with sub-MIC (e.g., 0.5x MIC) of sarecycline Initial_MIC->Sub_MIC_Culture Incubate Incubate for 24 hours Sub_MIC_Culture->Incubate Passage Transfer an aliquot to fresh broth with increasing concentrations of sarecycline Incubate->Passage Repeat Repeat for a defined number of passages (e.g., 30 days) Passage->Repeat Daily Repeat->Passage Final_MIC Determine the MIC of the passaged strain Repeat->Final_MIC After final passage End End Final_MIC->End

Figure 6: Serial Passage Experiment Workflow.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay is used to assess the ability of a compound to inhibit efflux pumps. An increase in the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide, indicates efflux pump inhibition.

dot

Start Start Prepare_Cells Prepare bacterial cell suspension and wash with buffer Start->Prepare_Cells Add_Substrate Add ethidium bromide (fluorescent substrate) to the cell suspension Prepare_Cells->Add_Substrate Add_Inhibitor Add potential efflux pump inhibitor (e.g., sarecycline) Add_Substrate->Add_Inhibitor Measure_Fluorescence Measure fluorescence over time Add_Inhibitor->Measure_Fluorescence Analyze_Data Increased fluorescence indicates ethidium bromide accumulation and efflux pump inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 7: Efflux Pump Inhibition Assay Workflow.

In Vitro Ribosomal Protection Assay

This assay evaluates the ability of a compound to inhibit protein synthesis in the presence of ribosomal protection proteins.

dot

Start Start Setup_Reaction Set up an in vitro transcription/translation reaction with bacterial ribosomes Start->Setup_Reaction Add_Components Add tetracycline, the ribosomal protection protein (e.g., Tet(M)), and sarecycline Setup_Reaction->Add_Components Add_Radiolabel Add a radiolabeled amino acid (e.g., ³⁵S-methionine) Add_Components->Add_Radiolabel Incubate Incubate to allow for protein synthesis Add_Radiolabel->Incubate Measure_Incorporation Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins Incubate->Measure_Incorporation Analyze_Results Inhibition of radiolabel incorporation indicates the compound's ability to overcome ribosomal protection Measure_Incorporation->Analyze_Results End End Analyze_Results->End

Figure 8: In Vitro Ribosomal Protection Assay Workflow.

Conclusion

This compound represents a significant advancement in tetracycline antibiotic therapy. Its unique chemical structure and dual-mechanism of action at the bacterial ribosome confer a narrow spectrum of activity and a notably low propensity for the development of antibiotic resistance. The data presented in this technical guide, from comparative MIC values to spontaneous mutation frequencies, strongly support its positioning as a valuable therapeutic option with a favorable resistance profile. The detailed experimental protocols provided herein will enable further research and a deeper understanding of this promising antibiotic. As the global challenge of antimicrobial resistance continues to grow, the development and strategic use of targeted, narrow-spectrum agents like sarecycline will be paramount in preserving the efficacy of our antibiotic arsenal.

References

Troubleshooting & Optimization

Troubleshooting Sarecycline instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarecycline (B560412). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of sarecycline in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to address common challenges with sarecycline solution stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sarecycline solution has changed color (e.g., turned yellow or brown). What happened and can I still use it?

A yellow to brown discoloration indicates potential degradation of the sarecycline molecule. Tetracycline-class antibiotics are susceptible to degradation under several conditions, and the resulting products may not have the desired biological activity and could even be toxic to your cells.[1]

  • Cause: Discoloration is often due to:

    • Light Exposure: Sarecycline is photosensitive.[2][3] Exposure to light, especially UV light, can accelerate degradation.

    • pH Instability: Extreme pH conditions (both acidic and alkaline) can cause degradation.[4]

    • Oxidation: Sarecycline is sensitive to oxidation.[5] This can be exacerbated by exposure to air and certain components in solution.

    • Age of Solution: Aqueous stock solutions of tetracyclines are not stable for long periods. Even when stored properly, degradation can occur over time.

  • Recommendation: It is strongly recommended not to use discolored sarecycline solutions for experiments. The presence of degradation products can lead to inaccurate and irreproducible results. Prepare a fresh stock solution from solid material.

Q2: I observed a precipitate in my sarecycline stock solution after storing it at -20°C. What should I do?

  • Cause: Precipitation upon freezing can occur if the sarecycline concentration exceeds its solubility limit in the chosen solvent at that temperature. While DMSO freezes at a much lower temperature, the aqueous components of a buffer system can freeze, effectively increasing the concentration of sarecycline in the remaining liquid phase and causing it to precipitate.

  • Troubleshooting:

    • Warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.

    • If the precipitate does not dissolve, it may be a sign of degradation or lower than expected solubility.

    • Consider preparing a new, less concentrated stock solution.

Q3: I'm seeing inconsistent results in my cell-based assays using sarecycline. What could be the cause?

  • Cause: Inconsistent results are often linked to the instability of the sarecycline working solution.

    • Degradation in Media: Sarecycline can degrade in cell culture media over the course of an experiment, especially during long incubation periods. The pH of the media and exposure to light in the incubator can contribute to this.

    • Incompatibility with Media Components: While not extensively documented for sarecycline specifically, tetracyclines are known to chelate divalent cations like Ca²⁺ and Mg²⁺, which are present in cell culture media.[2] This interaction could potentially reduce the effective concentration of available sarecycline.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.

  • Troubleshooting:

    • Prepare fresh working dilutions of sarecycline in your cell culture media immediately before each experiment.

    • Minimize the exposure of your stock solutions and media containing sarecycline to light.

    • Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Q4: What is the best way to prepare and store sarecycline stock solutions?

Please refer to the detailed Experimental Protocols section below for a validated method. Key principles include:

  • Solvent Selection: DMSO is a common solvent for preparing high-concentration stock solutions of tetracyclines for in vitro use.[6][7]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or lower, protected from light.[1]

  • Aqueous Solutions: Aqueous solutions of tetracyclines are generally not recommended for long-term storage and should be prepared fresh.[6]

Quantitative Data Summary

The stability and solubility of sarecycline are critical for experimental success. The following tables summarize key quantitative data.

Table 1: Solubility of Sarecycline Hydrochloride

SolventSolubilityReference
Water (pH 1.2)14 mg/mL[2]
Water (pH 4.5)35 mg/mL[2]
Water (pH 6.8)43 mg/mL[2]
Water (pH 8.0)226 mg/mL[2]
MethanolSparingly soluble[2]
EthanolSlightly soluble[2]
AcetonitrilePractically insoluble[2]
DMSOWhile a precise value for sarecycline is not published, tetracycline (B611298) hydrochloride is soluble in DMSO at concentrations ranging from 1 mg/mL to over 90 mg/mL. A conservative starting point for sarecycline is in the 1-10 mg/mL range.[4][6][7][8][9]

Table 2: Summary of Forced Degradation Studies of Sarecycline

Stress Condition% DegradationReference
Acid (0.1N HCl)Significant degradation observed[4]
Alkali (0.1N NaOH)Significant degradation observed[4]
Oxidation (H₂O₂)Significant degradation observed[5]
PhotolyticSensitive to light[2][3]
ThermalStable at elevated temperatures in solid state[5]

Experimental Protocols

Protocol 1: Preparation of Sarecycline Stock Solution (10 mM in DMSO)

This protocol provides a general guideline for preparing a sarecycline stock solution for use in cell culture and other in vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: The molecular weight of this compound is 523.96 g/mol . To prepare a 10 mM stock solution, you will need 5.24 mg of this compound per 1 mL of DMSO.

    • Calculation: 523.96 g/mol * 0.010 mol/L = 5.24 g/L = 5.24 mg/mL

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. Cap tightly and vortex until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C. When stored properly, DMSO stock solutions of tetracyclines are generally stable for several months.

Protocol 2: Stability Assessment of Sarecycline by RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of sarecycline in solution.

Instrumentation and Reagents:

  • HPLC system with a UV/PDA detector

  • C18 analytical column (e.g., Waters X-Bridge Shield RP18, 150 x 4.6 mm, 3.5 µm)[6]

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH adjusted to 4.5 with acetic acid) or 0.1M Disodium hydrogen phosphate[4][6]

  • Mobile Phase B: Acetonitrile[4][6]

  • Sarecycline reference standard

  • HPLC-grade water and solvents

Chromatographic Conditions (Example):

  • Elution Mode: Isocratic or Gradient (Gradient elution may be necessary to separate degradation products)[4][6]

  • Mobile Phase Composition (Isocratic): 50:50 (v/v) 0.1M Na₂HPO₄ (pH 4.8) : Acetonitrile[4]

  • Flow Rate: 1.0 mL/min[4][6]

  • Column Temperature: 40°C or ambient[4][6]

  • Detection Wavelength: 240-242 nm[4][6]

  • Injection Volume: 10 µL[4]

Procedure:

  • Standard Preparation: Prepare a standard solution of sarecycline of known concentration in the mobile phase.

  • Sample Preparation: Dilute your sarecycline solution (e.g., from a stability study) to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the peak area of the sarecycline peak in your sample to the standard to quantify the remaining amount of intact drug. The appearance of new peaks at different retention times indicates the formation of degradation products.

Visualizations

Below are diagrams illustrating key concepts related to sarecycline's mechanism of action and troubleshooting workflows.

Caption: A logical workflow for troubleshooting common issues with sarecycline solution stability.

G cluster_pathway Proposed Anti-inflammatory Mechanism of Sarecycline via NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Transcription Sarecycline Sarecycline Sarecycline->IKK Inhibits

Caption: Sarecycline may inhibit the NF-κB signaling pathway, reducing inflammation.

G cluster_mapk Potential Modulation of MAPK Pathways by Sarecycline Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAP3K MAP3K Extracellular_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Cellular_Response Cellular Response (Inflammation, Proliferation) MAPK->Cellular_Response Sarecycline Sarecycline Sarecycline->MAPK Modulates

Caption: Sarecycline may influence cellular responses by modulating MAPK signaling cascades.

References

Technical Support Center: Addressing Variability in Sarecycline Hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Sarecycline (B560412) Hydrochloride. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help identify and resolve common issues that can lead to variability in experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Sarecycline Hydrochloride, covering both its antimicrobial and anti-inflammatory applications.

Category 1: Antimicrobial Susceptibility Testing (AST)

Q1: My Minimum Inhibitory Concentration (MIC) values for Sarecycline against Cutibacterium acnes are inconsistent across experiments. What are the potential causes?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse will lead to smaller or larger zones of inhibition in disk diffusion assays, or incorrect MIC readings in broth microdilution. Always standardize your inoculum to a 0.5 McFarland turbidity standard.[1]

  • Media Composition and pH: For tetracycline-class antibiotics, the pH of the testing medium (e.g., Mueller-Hinton Agar/Broth) can significantly impact activity. Sarecycline's solubility and stability are pH-dependent.[2][3] Ensure the pH of each new batch of media is between 7.2 and 7.4.[1]

  • Sarecycline Stock Solution: Sarecycline is sensitive to light and can degrade under improper storage.[2][4] Prepare fresh stock solutions and protect them from light. Store aliquots at -20°C or below for short-term use.[5][6]

  • Incubation Conditions: For an anaerobic bacterium like C. acnes, maintaining strict anaerobic conditions during incubation is crucial for consistent growth and reliable MIC results.

Q2: I am observing lower-than-expected activity of Sarecycline against my bacterial strains. Could the compound be degrading?

A2: Yes, degradation is a significant possibility. Sarecycline, like other tetracyclines, is susceptible to degradation under certain conditions:

  • pH Instability: Tetracyclines are less stable in alkaline solutions (pH > 7.5), where they can convert to inactive forms.[3] Sarecycline has also been shown to degrade under acidic conditions.[4][7]

  • Photodegradation: The compound is known to be light-sensitive.[2] Exposure of stock solutions or assay plates to light can reduce its effective concentration. Always work with sarecycline in low-light conditions and store it in amber vials or wrapped in foil.[8]

  • Temperature: While stable at recommended storage temperatures, prolonged exposure to higher temperatures can accelerate degradation.[9]

Q3: My quality control (QC) strain is showing MIC values outside the acceptable range for Sarecycline. What should I do?

A3: When a QC strain fails, it indicates a systematic issue with the assay. Do not report patient/experimental results.

  • Review the entire workflow: Check everything from media preparation and inoculum standardization to incubation conditions.[1]

  • Verify the QC strain: Ensure the QC strain has not been contaminated or mutated. Use a fresh, authenticated culture from a reputable source like ATCC.

  • Check the Sarecycline: Test a fresh vial or lot of this compound. Ensure the antimicrobial disks or powder have been stored correctly and are not expired.[1]

  • Repeat the test: After reviewing all components, repeat the assay. If the QC strain continues to fail, contact the manufacturer of the testing components or sarecycline.

Category 2: In Vitro Anti-Inflammatory & Cell-Based Assays

Q4: I am seeing high variability in cell viability or cytokine production in my anti-inflammatory assays with Sarecycline. What could be the cause?

A4: Variability in cell-based assays is a frequent challenge. Key factors to investigate include:

  • Cell Culture Conditions: Inconsistent cell density at the time of seeding, high passage numbers leading to phenotypic drift, and variations in media components can all affect how cells respond to treatment.[10][11] Standardize your cell seeding density and use cells within a defined low passage number range.

  • Mycoplasma Contamination: Mycoplasma is a common, often undetected contaminant in cell cultures that can significantly alter cellular responses, including inflammatory signaling.[10][11] Routinely test your cell lines for mycoplasma.

  • Sarecycline Solubility: this compound is sparingly soluble in water, and its solubility increases with pH.[2] If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous culture medium.

  • Assay Timing: The timing of sarecycline addition relative to the inflammatory stimulus (e.g., LPS) and the duration of the assay can impact results. Optimize these parameters for your specific cell type and endpoint.

Q5: How do I prepare a stable and soluble stock solution of this compound for cell culture experiments?

A5: To ensure consistent results, proper stock solution preparation is critical.

  • Choose a Solvent: While this compound has some aqueous solubility, for cell-based assays, it is common to first dissolve it in a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Warm the solvent slightly if needed and vortex to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber microfuge tubes). Store frozen at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

  • Final Dilution: When ready to use, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium. Mix thoroughly immediately before adding to cells. The final concentration of DMSO in the culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Data Presentation: Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₉N₃O₈·HCl[12][13]
Molecular Weight 523.96 g/mol [12][13]
Appearance Yellow to slightly green powder[2]
Aqueous Solubility Sparingly soluble in water; increases with pH[2]
14 mg/mL (pH 1.2)[2]
35 mg/mL (pH 4.5)[2]
43 mg/mL (pH 6.8)[2]
226 mg/mL (pH 8.0)[2]
Stability Sensitive to light; slightly hygroscopic[2]
Degrades in acidic, alkaline, and photo conditions[4][7]
Storage Store at -20°C, protected from light and moisture[5][6]

Table 2: In Vitro Activity of Sarecycline Against Key Bacterial Species

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Cutibacterium acnes0.54.0[14]
Staphylococcus aureus (Methicillin-Susceptible)0.50.5[15]
Staphylococcus aureus (Methicillin-Resistant)0.50.5[15]
Escherichia coli8.016.0[15]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of organisms, respectively.

Table 3: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell/Organism TypeTypical Concentration RangeNotes
Antimicrobial Susceptibility C. acnes0.06 - 16 µg/mLThe reported MIC range for clinical isolates is broad.[14][15]
Anti-Inflammatory Macrophages (e.g., RAW 264.7)1 - 50 µg/mLConcentrations should be optimized to avoid cytotoxicity.
Cytotoxicity Various mammalian cell lines> 50 µg/mLDetermine the cytotoxic threshold for your specific cell line using an assay like MTT or LDH release.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for C. acnes

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against C. acnes.

Materials:

  • This compound

  • C. acnes strain (e.g., ATCC 6919)

  • Sterile 96-well microtiter plates

  • Brucella Broth supplemented with Hemin and Vitamin K1

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system (e.g., anaerobic chamber or gas jar)

  • Sterile DMSO

Methodology:

  • Stock Solution Preparation:

    • Aseptically prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile DMSO.

    • Protect the solution from light.

  • Inoculum Preparation:

    • From a fresh culture plate (48-72 hours growth), select several colonies of C. acnes.

    • Suspend the colonies in supplemented Brucella Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in fresh broth to achieve a final target concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of supplemented Brucella Broth to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the sarecycline stock solution in broth.

    • Add 200 µL of the highest sarecycline concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume to ~110 µL and the final bacterial concentration to ~1.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer).

    • Incubate under anaerobic conditions at 37°C for 48-72 hours.

  • Reading Results:

    • The MIC is the lowest concentration of sarecycline that completely inhibits visible bacterial growth (i.e., the first clear well).[16]

    • Check the control wells: Well 11 should show turbidity (growth), and Well 12 should be clear (sterile).

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-Induced TNF-α Inhibition)

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • LPS from E. coli

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

  • Sterile 24-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Sarecycline Pre-treatment:

    • Prepare working solutions of sarecycline by diluting the DMSO stock in complete DMEM to 2x the final desired concentrations (e.g., 2, 10, 20, 50, 100 µg/mL).

    • Remove the old medium from the cells and add 250 µL of fresh medium.

    • Add 250 µL of the 2x sarecycline working solutions to the appropriate wells. Include a "vehicle control" well with the highest concentration of DMSO used.

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Prepare a 10x working solution of LPS (e.g., 1 µg/mL) in complete DMEM.

    • Add 50 µL of the 10x LPS solution to all wells except the "unstimulated control" well, to achieve a final concentration of 100 ng/mL. Add 50 µL of medium to the unstimulated well.

    • The final volume in each well should be 550 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection & Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

    • Measure the concentration of TNF-α in the cleared supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Compare the TNF-α levels in sarecycline-treated wells to the LPS-only (vehicle) control. Calculate the percent inhibition for each concentration.

    • It is advisable to run a parallel plate to assess cell viability (e.g., with an MTT assay) to ensure that the reduction in TNF-α is due to anti-inflammatory activity and not cytotoxicity.

Mandatory Visualization: Diagrams and Workflows

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit LSU Large Subunit SSU Small Subunit A_site A-site Protein Protein Synthesis (Elongation) Sarecycline Sarecycline Sarecycline->A_site Binds to 30S subunit Inhibition Inhibition Sarecycline->Inhibition Prevents protein elongation tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked

Caption: Mechanism of action of Sarecycline in inhibiting bacterial protein synthesis.

Start Inconsistent MIC Results (QC Failure or High Variability) CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckMedia Check Media Quality (pH 7.2-7.4, correct type) Start->CheckMedia CheckDrug Inspect Sarecycline Stock (Fresh, protected from light, correct storage) Start->CheckDrug CheckIncubation Confirm Incubation Conditions (Anaerobic, 37°C, duration) Start->CheckIncubation CheckQC Validate QC Strain (Authenticated, not contaminated) Start->CheckQC Decision Are all parameters correct? CheckInoculum->Decision CheckMedia->Decision CheckDrug->Decision CheckIncubation->Decision CheckQC->Decision Repeat Repeat Assay Decision->Repeat Yes Failure Still Inconsistent: Contact Supplier/ Consult Senior Staff Decision->Failure No, issue found (Correct and Repeat) Success Results Consistent Repeat->Success Success Repeat->Failure Failure

Caption: Troubleshooting workflow for inconsistent MIC results.

Start Start: Seed Macrophages (e.g., RAW 264.7 in 24-well plate) Incubate1 Incubate 24h for adherence Start->Incubate1 Pretreat Pre-treat with Sarecycline (or Vehicle Control) for 1-2h Incubate1->Pretreat Stimulate Stimulate with LPS (100 ng/mL) (Add medium to unstimulated control) Pretreat->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Analyze Analyze Cytokine Levels (e.g., TNF-α by ELISA) Collect->Analyze End End: Compare treated vs. control Analyze->End

Caption: Experimental workflow for an in vitro anti-inflammatory assay.

References

Weight-based dosing considerations for Sarecycline in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sarecycline (B560412) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining a weight-based dose of sarecycline in animal models?

For initial studies, the dosage can be guided by effective doses reported in preclinical models. In a murine neutropenic thigh infection model with S. aureus, the 50% effective dose (ED₅₀) was approximately 8.23-8.32 mg/kg.[1][2] For systemic S. aureus infections in mice, the 50% protective dose (PD₅₀) was 0.25 mg/kg.[1] In a rat paw edema model for inflammation, doses of 75 mg/kg and 100 mg/kg have been shown to reduce inflammation.[1][3]

Q2: How does the preclinical dosing in animals relate to human clinical dosing?

Direct extrapolation is not recommended. However, for context, the approved clinical dose for acne vulgaris in humans is approximately 1.5 mg/kg/day.[4][5][6] Animal studies may require different dose ranges to achieve desired plasma concentrations and therapeutic effects. For instance, in rat embryofetal development studies, oral doses as high as 500 mg/kg/day were administered.[7]

Q3: What is the primary mechanism of action of sarecycline that I should consider in my experimental design?

Sarecycline's primary mechanism is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[8][9] It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]

Q4: Are there established in vitro concentrations of sarecycline for antibacterial studies?

Yes, minimum inhibitory concentrations (MICs) have been established for various bacteria. For Cutibacterium acnes, MIC values range from 0.5 to 16 µg/ml.[3][10] Against both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus), the MIC₉₀ is 0.5 μg/mL.[5][10] Sarecycline has shown reduced activity against many Gram-negative bacteria, with MIC₅₀ values often at 32 μg/mL or higher.[4][5]

Troubleshooting Guides

Problem 1: Difficulty dissolving sarecycline for in vitro experiments.

  • Solution: Sarecycline hydrochloride is sparingly soluble in water and methanol, and slightly soluble in ethanol (B145695).[11] Its aqueous solubility increases with higher pH.[11] For cell culture, a common practice for tetracycline-class antibiotics is to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium. A stock solution of tetracycline (B611298) hydrochloride can be prepared in 70% ethanol.[12] For in vivo studies, one method involves using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Problem 2: Inconsistent results or loss of activity in my experiments.

  • Potential Cause: Sarecycline is sensitive to light and can degrade under photolytic stress conditions.[11][13] It is also sensitive to oxidation.[13]

  • Solution: Protect sarecycline stock solutions and experimental setups from light. Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions at -20°C in light-protected aliquots.[12]

Problem 3: Unexpected cytotoxicity in cell culture experiments.

  • Potential Cause: The concentration of sarecycline or the solvent used for the stock solution may be too high.

  • Solution: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Ensure the final concentration of any organic solvent (like ethanol or DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).

Quantitative Data Summary

Table 1: Clinical Weight-Based Dosing of Sarecycline for Acne Vulgaris

Patient Weight RangeRecommended Daily Dose
33-54 kg60 mg[7][9]
55-84 kg100 mg[7][9]
85-136 kg150 mg[7][9]

Table 2: Sarecycline Dosing in Preclinical Animal Models

Animal ModelConditionDosing RegimenOutcome
Murine Neutropenic ThighS. aureus Infection8.23 mg/kgED₅₀ for a 2-log₁₀ reduction in bacterial burden[1][2]
Murine Systemic InfectionS. aureus Infection0.25 mg/kgPD₅₀[1]
Murine Systemic InfectionE. coli Infection>40 mg/kgPD₅₀[1]
Rat Paw EdemaInflammation75-100 mg/kg (IP)Significant reduction in inflammation[1][3]

Table 3: In Vitro Efficacy of Sarecycline

OrganismMetricConcentration
Cutibacterium acnesMIC Range0.5 - 16 µg/mL[3][10]
S. aureus (MSSA & MRSA)MIC₉₀0.5 µg/mL[5][10]
Gram-negative enteric bacilliMIC₅₀>32 µg/mL[5]

Experimental Protocols

Protocol 1: Preparation of Sarecycline Stock Solution for In Vitro Use

This protocol is adapted from general procedures for tetracycline-class antibiotics.

  • Materials: this compound powder, 95% ethanol, sterile deionized water, sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a 70% ethanol solution by diluting 95% ethanol with sterile deionized water.

    • Weigh the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in 70% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex until the powder is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use, light-protected sterile tubes.

    • Store the aliquots at -20°C.[12]

Protocol 2: Murine Neutropenic Thigh Infection Model

This model is used to assess the in vivo efficacy of sarecycline against bacterial infections.

  • Animal Model: Neutropenic mice.

  • Infection: Induce a localized thigh infection by intramuscular injection of a known concentration of S. aureus.

  • Treatment: Administer sarecycline intravenously at various doses (e.g., 0.33-9 mg/kg).[3]

  • Endpoint: After a set period (e.g., 24 hours), euthanize the animals, homogenize the infected thigh tissue, and perform quantitative bacterial cultures to determine the bacterial burden.

  • Analysis: Calculate the dose required to achieve a significant reduction (e.g., 2-log₁₀) in bacterial count compared to untreated controls.[1][2]

Protocol 3: Rat Paw Edema Model of Inflammation

This model is used to evaluate the anti-inflammatory properties of sarecycline.

  • Animal Model: Sprague Dawley rats.

  • Treatment: Administer sarecycline, a vehicle control, or a positive control (e.g., doxycycline, minocycline) via intraperitoneal injection at doses ranging from 1 to 150 mg/kg.[3]

  • Induction of Inflammation: Five minutes after treatment, inject a subplantar dose of carrageenan into the right hind paw to induce localized edema.

  • Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection and at specified time points thereafter (e.g., 3 hours).

  • Analysis: Calculate the percentage of inflammation reduction for each treatment group compared to the vehicle control group.[1][2]

Visualizations

Sarecycline_Mechanism_of_Action cluster_bacteria Bacterial Cell Sarecycline Sarecycline Ribosome 30S Ribosomal Subunit Sarecycline->Ribosome Binds to Protein Bacterial Protein Synthesis Ribosome->Protein Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked Growth Bacterial Growth and Proliferation Protein->Growth Leads to

Caption: Sarecycline's primary antibacterial mechanism of action.

Sarecycline_Anti_Inflammatory_Pathway cluster_immune_cell Immune Cell (e.g., Macrophage) Sarecycline_ext Sarecycline Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6) Sarecycline_ext->Cytokine_Production Inhibits Inflammatory_Stimulus Inflammatory Stimulus Signaling_Cascade Intracellular Signaling Cascade Inflammatory_Stimulus->Signaling_Cascade Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Sarecycline's anti-inflammatory signaling pathway.

Experimental_Workflow_Animal_Model Start Select Animal Model (e.g., Mouse, Rat) Dosing Administer Sarecycline (Weight-Based Dose) Start->Dosing Induction Induce Condition (e.g., Infection, Inflammation) Dosing->Induction Observation Observation Period Induction->Observation Endpoint Measure Endpoint (e.g., Bacterial Load, Paw Volume) Observation->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo studies.

References

Potential for Sarecycline resistance development in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for resistance development to Sarecycline, particularly in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind Sarecycline's lower potential for resistance development compared to other tetracyclines?

A1: Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic.[1][2] Its design includes a unique modification at the C7 position of the tetracycline (B611298) core.[1][3][4] This structural feature is thought to contribute to its lower resistance potential in several ways:

  • Overcoming Resistance Mechanisms: The C7 moiety was specifically incorporated to help overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[3][4] In vitro studies have shown that Sarecycline is more active than legacy tetracyclines against certain strains of Staphylococcus aureus that possess known resistance genes like tet(K) (efflux) and tet(M) (ribosomal protection).[1][2]

  • Narrow Spectrum of Activity: Sarecycline exhibits targeted activity against clinically relevant Gram-positive bacteria, such as Cutibacterium acnes, but has significantly less activity against many Gram-negative enteric bacteria that reside in the normal human gut microbiome.[1][3][4][5] This reduced "off-target" impact may lessen the selective pressure that drives the emergence and spread of resistance genes among a broader bacterial population.[5][6]

  • High Affinity for Ribosome: The unique structure of Sarecycline allows for increased affinity and stabilization on the bacterial 30S ribosome, which may enhance its inhibitory activity and make it less susceptible to certain ribosomal protection proteins.[4][7][8]

Q2: Is there clinical data from long-term studies on Sarecycline resistance development in C. acnes?

A2: Long-term clinical studies of Sarecycline, lasting up to 52 weeks, have primarily focused on safety and tolerability in patients with acne vulgaris.[6][9][10] These studies demonstrated a favorable safety profile with low rates of adverse events.[9][10] While in-vitro studies show a low propensity for the development of resistant mutants,[2][3] the long-term clinical safety studies published to date have not included systematic surveillance and reporting of C. acnes susceptibility (e.g., serial MIC testing) from treated patients. Therefore, while the potential for resistance is considered low based on preclinical data, extensive clinical data on long-term resistance development is not yet established.[7]

Q3: What are the primary mechanisms of resistance to tetracycline-class antibiotics?

A3: Bacteria have evolved several mechanisms to resist tetracyclines:

  • Efflux Pumps: This is a major resistance mechanism where bacterial proteins actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations.[11][12] The tet(A) and tet(K) genes are common examples that code for efflux pumps.[1][12]

  • Ribosomal Protection: Bacteria can produce Ribosomal Protection Proteins (RPPs), such as those encoded by tet(M) and tet(O) genes.[1][11] These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume even in the presence of the drug.[8][13]

  • Enzymatic Inactivation: A less common mechanism involves enzymes that chemically modify the tetracycline molecule, rendering it inactive.[11][14][15]

  • Ribosomal Mutations: Mutations in the 16S rRNA, the binding site for tetracyclines on the 30S ribosomal subunit, can also confer resistance, but this is a less frequent mechanism.[12]

Q4: What is the spontaneous mutation frequency for Sarecycline resistance in C. acnes?

A4: In vitro studies have shown that Sarecycline has a low propensity for inducing resistance in C. acnes. The spontaneous mutation frequency has been reported to be approximately 10⁻¹⁰ at 4 to 8 times the Minimum Inhibitory Concentration (MIC), a rate similar to that observed for minocycline.[2]

Troubleshooting Guide for Resistance Studies

Issue 1: MIC values for Sarecycline against control C. acnes strains are inconsistent or higher than expected.

  • Possible Cause 1: Improper Medium or Growth Conditions. C. acnes is an anaerobic bacterium and requires specific growth conditions. Ensure you are using a validated medium (e.g., Brucella agar (B569324) or broth supplemented with hemin, vitamin K1, and laked sheep blood) and maintaining strict anaerobic conditions (e.g., using an anaerobic chamber or gas packs).

  • Possible Cause 2: Incorrect Inoculum Preparation. The bacterial suspension must be standardized. For agar dilution, a final inoculum of approximately 10⁵ CFU per spot is recommended. For broth microdilution, the final concentration should be around 10⁶ CFU/mL. A non-standardized inoculum can lead to variable MIC results.

  • Possible Cause 3: Drug Instability. Prepare Sarecycline stock solutions fresh and use them promptly. Repeated freeze-thaw cycles or prolonged storage at improper temperatures can degrade the compound.

  • Solution: Adhere strictly to the reference methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines for anaerobic bacteria.[16][17][18][19] Perform quality control using reference strains (e.g., Bacteroides fragilis ATCC 25285) with known MIC ranges for tetracyclines as specified in CLSI M100 documents.[20]

Issue 2: Difficulty inducing stable Sarecycline resistance in C. acnes through serial passage.

  • Possible Cause 1: Low Intrinsic Propensity for Resistance. As noted, Sarecycline has a low spontaneous mutation frequency.[2] Achieving high-level, stable resistance may require prolonged exposure over many passages (e.g., >30 days) with gradually increasing sub-MIC concentrations of the drug.

  • Possible Cause 2: Reversion to Susceptibility. Induced resistance may not be stable. After achieving a higher MIC, passage the resistant isolate on antibiotic-free medium for several generations and then re-test the MIC. If the MIC returns to baseline, the resistance mechanism may be transient or associated with a fitness cost.

  • Solution: Employ a gradient plate method or a continuous culture (chemostat) system to apply consistent selective pressure. When performing serial passage, increase the Sarecycline concentration slowly (e.g., by no more than two-fold at each step) and ensure the culture reaches adequate density before passaging to the next concentration.

Quantitative Data Summary

The following table summarizes the in vitro activity of Sarecycline and comparator tetracyclines against various clinical isolates. This data is compiled from non-clinical studies and provides a baseline for susceptibility.

Organism / Strain Type Sarecycline MIC₅₀ (µg/mL) Doxycycline MIC₅₀ (µg/mL) Minocycline MIC₅₀ (µg/mL) Tetracycline MIC₅₀ (µg/mL)
Cutibacterium acnes Clinical Isolates0.50.50.251.0
S. aureus with tet(K) efflux gene0.12 - 0.5 (Range)N/AN/A16 - 64 (Range)
S. aureus with tet(M) ribosomal protection8.0N/AN/A64

Data sourced from references[1] and[2]. MIC₅₀ is the minimum concentration required to inhibit the growth of 50% of organisms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the CLSI M11 reference standard for anaerobic bacteria.[16][18][19]

  • Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1. Autoclave and cool to 48-50°C in a water bath.

  • Antibiotic Plate Preparation:

    • Prepare a stock solution of Sarecycline in a suitable solvent (e.g., sterile deionized water).

    • Perform two-fold serial dilutions of the Sarecycline stock solution.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create a series of plates with final desired concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8 µg/mL). Also prepare a growth control plate with no antibiotic.

    • Pour plates and allow them to solidify. Dry them in an incubator with lids ajar for 30 minutes.

  • Inoculum Preparation:

    • Grow C. acnes isolates on antibiotic-free Brucella agar in an anaerobic chamber for 48-72 hours.

    • Suspend several colonies in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:10 in broth to achieve approx. 1.5 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum-replicating apparatus (e.g., a Steers replicator), deliver approximately 1-2 µL of the standardized bacterial suspension to the surface of each antibiotic-containing plate and the control plate. This delivers a final spot inoculum of 10⁴-10⁵ CFU.

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of Sarecycline that completely inhibits visible growth, disregarding a faint haze or a single colony. The growth control plate must show confluent growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Agar Plates (with serial dilutions of Sarecycline) inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare C. acnes Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Anaerobically (48 hours, 37°C) inoculate->incubate read_results Read Plates for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MIC determination by agar dilution.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms TET Tetracycline (e.g., Sarecycline) ribosome 30S Ribosome TET->ribosome Enters Cell efflux Efflux Pump (e.g., Tet(K)) Pumps drug out TET->efflux Expelled synthesis Protein Synthesis (Blocked) ribosome->synthesis rpp Ribosomal Protection (e.g., Tet(M)) Dislodges drug rpp->ribosome Protects

Caption: Key tetracycline resistance mechanisms in bacteria.

References

Technical Support Center: Managing Gastrointestinal Side Effects in Animal Studies of Sarecycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects in animal studies involving Sarecycline.

Troubleshooting Guides

Issue 1: Animal exhibiting signs of mild to moderate diarrhea.

Initial Assessment:

  • Observe and Record: Document the frequency, consistency (e.g., loose stools, watery), and volume of feces. Note any changes in the animal's behavior, such as lethargy or reduced activity.

  • Hydration Status: Check for signs of dehydration (e.g., skin tenting, sunken eyes, reduced urine output).

  • Food and Water Intake: Monitor and quantify daily food and water consumption.

Troubleshooting Steps:

  • Supportive Care:

    • Ensure continuous access to fresh, clean water.

    • If dehydration is suspected, provide subcutaneous or intravenous fluid therapy as per veterinary guidance.

  • Dietary Modification:

    • Switch to a highly digestible, low-residue diet to reduce the workload on the gastrointestinal tract.[1][2]

    • Consider incorporating a blend of soluble and insoluble fibers to help normalize stool consistency.[1]

  • Probiotic Supplementation:

    • Administer a probiotic containing beneficial bacteria such as Lactobacillus and Bifidobacterium species. Probiotics can help restore the balance of the gut microbiota disrupted by antibiotics.[3][4][5]

    • Consider using a yeast-based probiotic like Saccharomyces boulardii, as it is not affected by antibacterial agents and can help reduce the risk of antibiotic-associated diarrhea.[6]

  • Monitor and Re-evaluate:

    • Continue to monitor the animal closely for 24-48 hours. If symptoms persist or worsen, consult with a veterinarian to rule out other causes and consider adjusting the Sarecycline dosage.

Issue 2: Animal shows signs of severe diarrhea, dehydration, or significant weight loss.

Immediate Actions:

  • Discontinue Sarecycline Administration: Temporarily halt the administration of Sarecycline to prevent further exacerbation of GI side effects.

  • Veterinary Consultation: Immediately consult with the attending veterinarian for a thorough clinical assessment and intervention.

  • Aggressive Fluid Therapy: Initiate intravenous fluid therapy to correct dehydration and electrolyte imbalances.[7]

  • Nutritional Support: If the animal is anorexic, consider providing parenteral nutrition or a highly palatable, energy-dense liquid diet.

Investigative Steps:

  • Fecal Analysis: Collect fecal samples for microbiological analysis to rule out opportunistic infections (e.g., Clostridium difficile).

  • Review Dosing Protocol: Double-check the Sarecycline dosage calculations and administration frequency to ensure accuracy.

  • Consider Co-administered Substances: Evaluate if any other substances administered to the animal could be contributing to the GI distress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Sarecycline-induced gastrointestinal side effects?

A1: Like other tetracycline-class antibiotics, Sarecycline can disrupt the normal balance of the gut microbiome, a condition known as dysbiosis.[8] This disruption can lead to an overgrowth of pathogenic bacteria and a decrease in beneficial bacteria, resulting in gastrointestinal side effects such as diarrhea, nausea, and vomiting.[8][9] However, Sarecycline is a narrow-spectrum antibiotic with reduced activity against many common gut microorganisms, which is why it generally has a lower incidence of GI side effects compared to broader-spectrum tetracyclines like doxycycline (B596269) and minocycline (B592863).[10][11][12][13]

Q2: How does the incidence of gastrointestinal side effects with Sarecycline compare to other tetracyclines in animal and clinical studies?

A2: Preclinical and clinical studies have shown that Sarecycline is associated with a lower rate of gastrointestinal adverse events compared to other tetracyclines. In animal models, Sarecycline has been shown to have a minimal and transient impact on the gut microbiota composition and diversity when compared to the more pronounced and lasting effects of minocycline and doxycycline.[10][12][14] Clinical trial data in humans also supports a favorable GI safety profile, with rates of nausea, vomiting, and diarrhea being low and comparable to placebo.[15][16][17][18]

Q3: Can I administer probiotics concurrently with Sarecycline in my animal study?

A3: Yes, co-administration of probiotics is a viable strategy to mitigate the risk of antibiotic-associated diarrhea.[3][4][5] Probiotics help to maintain a healthy gut microbiome.[3][5] It is recommended to choose a probiotic with a diverse range of beneficial bacterial strains.[3] Alternatively, a yeast-based probiotic such as Saccharomyces boulardii can be used as it is not susceptible to the antibacterial action of Sarecycline.[6]

Q4: What are the key parameters to monitor for assessing gastrointestinal health in my animal study?

A4: Regular monitoring of the following parameters is crucial:

  • Fecal consistency and frequency: Daily observation and scoring of stool quality.

  • Body weight: Regular weight checks to detect any significant loss.

  • Food and water intake: Quantify daily consumption to identify any changes.

  • Clinical signs: Observe for lethargy, signs of dehydration, and any behavioral changes.[19]

  • Gut microbiome analysis (optional): Fecal samples can be collected for 16S rRNA sequencing to analyze changes in microbial diversity and composition.[10][20]

Q5: Are there any dietary recommendations for animals receiving Sarecycline?

A5: Providing a standard, balanced diet is generally sufficient.[21] However, if an animal develops diarrhea, switching to a highly digestible, low-residue diet can be beneficial.[1] Ensure that the diet does not contain high levels of calcium or iron, as these can chelate with tetracyclines and reduce their absorption.[22][23]

Data Presentation

Table 1: Comparison of Gastrointestinal Adverse Events in Human Clinical Trials of Sarecycline vs. Placebo

Adverse EventSarecycline 1.5 mg/kg/day (n=994)Placebo (n=996)
Nausea3.3%4.1%
Vomiting2.1%1.4%
Diarrhea<1%<1%

Data compiled from pooled Phase 3 clinical trials.[15][16]

Table 2: In Vitro Activity of Sarecycline and Minocycline Against Representative Gut Microorganisms

MicroorganismSarecycline MIC (µg/mL)Minocycline MIC (µg/mL)
Bacteroides vulgatus0.1250.016
Escherichia coli>81
Lactobacillus paracasei>84
Bifidobacterium adolescentis0.50.06

MIC (Minimum Inhibitory Concentration) values indicate the concentration of the antibiotic required to inhibit the growth of the microorganism. Higher MIC values suggest lower antimicrobial activity.[11]

Experimental Protocols

Protocol 1: Evaluation of Sarecycline's Impact on the Gut Microbiome in a Murine Model

This protocol is based on a comparative animal model study.[10]

1. Animal Model and Housing:

  • Species: Healthy mice (specify strain, e.g., C57BL/6).

  • Grouping: House animals individually or in small groups to prevent coprophagy.

  • Acclimation: Allow a 1-week acclimation period before the start of the experiment.

2. Treatment Groups (n=10 per group):

  • Group A (Sarecycline): 10 mg/kg Sarecycline, administered daily by oral gavage.

  • Group B (Doxycycline): 5 mg/kg Doxycycline, administered daily by oral gavage.

  • Group C (Minocycline): 5 mg/kg Minocycline, administered daily by oral gavage.

  • Group D (Control): Saline, administered daily by oral gavage.

3. Dosing and Sample Collection:

  • Dosing: Administer the assigned treatment once daily for 7 consecutive days.

  • Fecal Sample Collection: Collect fecal pellets from each animal on Day 0 (baseline), Day 1, Day 7 (end of treatment), Day 10, and Day 13 (recovery).

  • Sample Storage: Immediately store fecal samples in sterile lysis tubes and freeze at -80°C until DNA extraction.

4. Microbiome Analysis:

  • DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit.

  • 16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 hypervariable region of the 16S rRNA gene.[20]

  • Data Analysis: Process the sequencing data to determine the relative abundance of different bacterial taxa and calculate alpha diversity indices (e.g., Shannon Index).

Mandatory Visualizations

Sarecycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit mRNA mRNA 30S_Subunit->mRNA tRNA Aminoacyl-tRNA 30S_Subunit->tRNA Prevents binding of aminoacyl-tRNA Protein_Chain Growing Polypeptide Chain 50S_Subunit->Protein_Chain Peptide bond formation tRNA->50S_Subunit Binds to A-site Sarecycline Sarecycline Sarecycline->30S_Subunit Binds to 30S subunit

Caption: Mechanism of action of Sarecycline in bacterial protein synthesis inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Acclimation Acclimation Period (1 week) Animal_Model->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing Daily Oral Gavage (7 days) - Sarecycline - Doxycycline - Minocycline - Saline (Control) Grouping->Dosing Monitoring Daily Clinical Observation (feces, weight, behavior) Dosing->Monitoring Fecal_Collection Fecal Sample Collection (Days 0, 1, 7, 10, 13) Dosing->Fecal_Collection DNA_Extraction Fecal DNA Extraction Fecal_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Microbiome Data Analysis (Diversity & Composition) Sequencing->Bioinformatics

Caption: Workflow for evaluating the impact of Sarecycline on the gut microbiome.

GI_Side_Effect_Troubleshooting Observe_Signs Observe Animal for GI Side Effects (e.g., Diarrhea, Weight Loss) Assess_Severity Assess Severity Observe_Signs->Assess_Severity Mild_Moderate Mild to Moderate Symptoms Assess_Severity->Mild_Moderate Mild/Moderate Severe_Symptoms Severe Symptoms Assess_Severity->Severe_Symptoms Severe Supportive_Care Provide Supportive Care (Hydration, Dietary Modification) Mild_Moderate->Supportive_Care Stop_Sarecycline Discontinue Sarecycline Immediately Severe_Symptoms->Stop_Sarecycline Probiotics Administer Probiotics Supportive_Care->Probiotics Monitor Monitor for 24-48 hours Probiotics->Monitor Consult_Vet_Mild Consult Veterinarian if No Improvement Monitor->Consult_Vet_Mild Consult_Vet_Severe Immediate Veterinary Consultation Stop_Sarecycline->Consult_Vet_Severe Fluid_Therapy Aggressive Fluid Therapy Consult_Vet_Severe->Fluid_Therapy Investigate Investigate Underlying Causes Fluid_Therapy->Investigate

Caption: Logical workflow for troubleshooting GI side effects in animal studies.

References

Validation & Comparative

Sarecycline Shows Reduced Activity Against Gut Microbiota Compared to Minocycline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent studies indicates that sarecycline (B560412), a narrow-spectrum tetracycline-class antibiotic, exhibits less disruptive activity against a broad range of gut microorganisms compared to the broad-spectrum antibiotic minocycline (B592863). This suggests a potentially lower risk of gut dysbiosis with sarecycline treatment.

Researchers, scientists, and drug development professionals will find a detailed comparison of the two drugs' performance, supported by experimental data, outlined below. The evidence consistently points to sarecycline's more targeted antibacterial activity, which may spare many of the beneficial microbes that constitute a healthy gut microbiome.

In Vitro Activity: Sarecycline vs. Minocycline

A key indicator of an antibiotic's impact on bacteria is its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. In head-to-head in vitro studies, sarecycline consistently demonstrated higher MIC values against a majority of tested gut microorganisms compared to minocycline, signifying reduced antimicrobial activity.[1][2][3][4][5][6]

One study found that sarecycline showed less in vitro activity against 79% of the tested gut microorganisms.[1][2][3][4] Specifically, compared to minocycline, sarecycline displayed less activity against:

  • 10 out of 12 isolates from the Bacteroidetes phylum[1][2][3][4][5][6]

  • 3 out of 4 isolates from the Actinobacteria phylum[1][2][3][4][5][6]

  • 5 out of 7 isolates from the Firmicutes phylum[1][2][3][4][5][6]

Notably, the MIC values for sarecycline were significantly higher against Propionibacterium freudenreichii (≥3 dilutions).[1][2][3][4][5][6] Furthermore, sarecycline showed less activity against beneficial species such as Lactobacillus paracasei and Bifidobacterium adolescentis.[1][2][3][4][5]

Time-kill kinetic assays further support these findings, demonstrating that sarecycline is significantly less effective at inhibiting the growth of Escherichia coli and Candida tropicalis at various time points compared to minocycline.[1][2][3][5]

Impact on Gut Microbiota Composition and Diversity

In vitro gut models and animal studies have corroborated the MIC and time-kill assay results, showing that sarecycline has a more limited and transient impact on the composition and diversity of the gut microbiota.[7][8][9]

While minocycline exposure led to significant and lasting disruptions, including a dramatic reduction in bacterial diversity and an overrepresentation of Enterobacteriaceae and Enterococcaceae, the effects of sarecycline were minimal and temporary.[7][10] Following the cessation of sarecycline exposure, the gut microbiota composition and diversity largely returned to pre-treatment levels.[7] In contrast, the gut microbiota of subjects exposed to minocycline did not fully recover after treatment was discontinued.[7]

Specifically, minocycline treatment has been shown to deplete several probiotic species, including Lactobacillus salivarius, Bifidobacterium adolescentis, Bifidobacterium pseudolongum, and Bifidobacterium breve.[11][12][13]

Quantitative Data Summary

Experiment TypeKey FindingsReference
Minimum Inhibitory Concentration (MIC) Assays Sarecycline showed higher MICs (less activity) against 79% of 28 tested gut microorganisms compared to minocycline.[1][2]
Sarecycline was less active against 10 of 12 Bacteroidetes isolates, 3 of 4 Actinobacteria isolates, and 5 of 7 Firmicutes isolates.[1][2][3]
Time-Kill Kinetic Assays Sarecycline demonstrated significantly less activity against Escherichia coli at all time-points.[1][3]
Sarecycline was significantly less effective in inhibiting Candida tropicalis following 20- and 22-hour exposure.[1][3]
Sarecycline showed significantly less activity against Lactobacillus paracasei at 24 hours and Bifidobacterium adolescentis at 48 hours.[1][2][3]
In Vitro Gut Model Minocycline caused a dramatic reduction in bacterial diversity; sarecycline caused a slight, transient decline.[7][9][10]
Minocycline led to an overrepresentation of Enterobacteriaceae and Enterococcaceae and a loss of Ruminococcaceae and Clostridiaceae that did not recover.[7]
Sarecycline caused a transient increase in Enterobacteriaceae and a decrease in Ruminococcaceae and Desulfovibrionaceae, with populations recovering post-exposure.[7][9]
Animal Model (Mice) Sarecycline treatment showed only a modest effect on Shannon diversity, similar to the saline control.[8]
Doxycycline and minocycline caused a rapid decrease in Shannon diversity.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assays

The in vitro antimicrobial activity of sarecycline and minocycline was determined by measuring the minimum inhibitory concentration (MIC) for a panel of microorganisms representing the diversity of the gut microbiome. The broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, the antibiotics were serially diluted in appropriate broth media in 96-well microtiter plates. Each well was then inoculated with a standardized suspension of the test microorganism. The plates were incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 24 or 48 hours). The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the microorganism.

Time-Kill Kinetic Assays

Time-kill kinetic assays were conducted to evaluate the bactericidal or fungicidal activity of sarecycline and minocycline over time. A standardized inoculum of the test microorganism was added to a broth medium containing the antibiotic at a specific concentration (e.g., 4x MIC). Control tubes without the antibiotic were also included. The cultures were incubated at an appropriate temperature, and samples were withdrawn at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours). The withdrawn samples were serially diluted and plated on appropriate agar (B569324) media to determine the number of viable colony-forming units (CFU/mL). The results were plotted as log10 CFU/mL versus time.

In Vitro Gut Model

The effect of sarecycline and minocycline on the human gut microbiota was assessed using in vitro models of the human colon. These models were inoculated with fecal slurries from healthy human donors to establish a complex and representative microbial community. The antibiotics were then introduced into the models, and changes in the microbiota composition and diversity were monitored over time using techniques such as 16S rRNA gene sequencing. The abundance of different bacterial taxa was measured during and after antibiotic exposure to determine the extent of disruption and the potential for recovery.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Microbial Strains Microbial Strains MIC Determination MIC Determination Microbial Strains->MIC Determination Time-Kill Kinetics Time-Kill Kinetics Microbial Strains->Time-Kill Kinetics In Vitro Gut Model In Vitro Gut Model Microbial Strains->In Vitro Gut Model Antibiotic Solutions Antibiotic Solutions Antibiotic Solutions->MIC Determination Antibiotic Solutions->Time-Kill Kinetics Antibiotic Solutions->In Vitro Gut Model MIC Comparison MIC Comparison MIC Determination->MIC Comparison Growth Curve Analysis Growth Curve Analysis Time-Kill Kinetics->Growth Curve Analysis 16S rRNA Sequencing 16S rRNA Sequencing In Vitro Gut Model->16S rRNA Sequencing Microbiota Composition Microbiota Composition 16S rRNA Sequencing->Microbiota Composition

Caption: Experimental workflow for comparing the activity of sarecycline and minocycline against gut microbiota.

References

Sarecycline Exhibits Lower Blood-Brain Barrier Penetration Compared to Minocycline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exton, PA – A comparative analysis of preclinical data reveals significant differences in the blood-brain barrier (BBB) penetration of sarecycline (B560412) and minocycline (B592863), two tetracycline-class antibiotics. In a key animal study, sarecycline demonstrated markedly reduced penetration into the central nervous system (CNS) compared to minocycline, a finding that correlates with differences in their physicochemical properties and may explain observed variations in their clinical side-effect profiles.[1][2][3] This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

Executive Summary

Minocycline, a second-generation tetracycline, is known for its high lipophilicity and effective penetration of the blood-brain barrier, which has been associated with a higher incidence of vestibular side effects like dizziness and vertigo.[2][4][5] In contrast, sarecycline, a narrow-spectrum, third-generation tetracycline, was designed for targeted activity and displays lower lipophilicity.[1][3][4] An in vivo study in rats showed that while minocycline was readily detectable in brain tissue after intravenous administration, sarecycline concentrations remained below the limit of quantitation at all measured time points.[1][2][3][6][7] These findings suggest a reduced potential for CNS-mediated side effects with sarecycline.

Comparative In Vivo Blood-Brain Barrier Penetration

An animal study was conducted to directly compare the brain and plasma concentrations of sarecycline and minocycline in rats following intravenous administration. The results clearly indicate a significant difference in their ability to cross the blood-brain barrier.

Table 1: Plasma and Brain Concentrations of Minocycline and Sarecycline in Rats Following a Single 1.0 mg/kg Intravenous Dose

Time Point (Hours)DrugPlasma Concentration (μg/mL)Brain Concentration (μg/g)
1 Minocycline0.3330.074
Sarecycline0.460BLQ
3 Minocycline0.1740.139
Sarecycline0.217BLQ
6 Minocycline0.0770.068
Sarecycline0.049BLQ*

*BLQ (Below Limit of Quantitation). The limit of quantitation was 0.05 µg/g for brain tissue and 0.025 µg/mL for plasma.[1] Source: Adapted from Stein-Gold L, et al. (2020).[1]

As the data illustrates, minocycline was present in the brain at all time points, whereas sarecycline was not detectable.[1][2][3][6][7]

Physicochemical Properties: Lipophilicity

The ability of a drug to cross the blood-brain barrier is heavily influenced by its lipophilicity, often measured as the octanol/water distribution coefficient (logD). A higher logD value generally indicates greater lipid solubility and easier passage into the CNS.[4][8] Sarecycline exhibits lower lipophilicity compared to minocycline at physiological pH.[1][2][3][7]

Table 2: Octanol/Water Distribution Coefficients (logD) of Sarecycline, Minocycline, and Doxycycline

CompoundlogD at pH 5.5logD at pH 7.4
Sarecycline HCl -0.16 ± 0.01-0.26 ± 0.01
Doxycycline HCl 0.00 ± 0.02-0.18 ± 0.03
Minocycline HCl 0.09 ± 0.020.12 ± 0.02

Source: Adapted from Stein-Gold L, et al. (2020).[1]

The data shows that minocycline is the most lipophilic of the three compounds tested at both pH 5.5 and 7.4.[1] This higher lipophilicity is consistent with its observed ability to penetrate the blood-brain barrier.[9][10][11]

Experimental Protocols

In Vivo Blood-Brain Barrier Penetration Study

The comparative BBB penetration was assessed in an in vivo study using rats.[1][2][3][6][7]

  • Animal Model: Rats were used for the experiment.

  • Drug Administration: Sarecycline or minocycline was administered as a single intravenous (IV) dose of 1.0 mg/kg.[2][3][6][7]

  • Sample Collection: Whole blood (via heart puncture) and brain tissue were collected from two rats at each of the following time points post-dosing: 1, 3, and 6 hours.[1]

  • Analytical Method: The concentrations of sarecycline and minocycline in plasma and brain homogenates were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the source. The limit of quantitation (LOQ) was 0.025 µg/mL for plasma and 0.05 µg/g for brain tissue.[1]

ExperimentalWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results AnimalModel Animal Model: Rats DrugAdmin Drug Administration: Sarecycline or Minocycline (1.0 mg/kg IV) AnimalModel->DrugAdmin Timepoints Time Points: 1, 3, and 6 hours post-dose DrugAdmin->Timepoints Dosing Collection Sample Collection: Blood (Plasma) Brain Tissue Timepoints->Collection Processing Sample Processing: Brain Homogenization Plasma Separation Collection->Processing Quantification Quantification: LC-MS/MS Analysis Processing->Quantification Data Data Comparison: Plasma vs. Brain Concentrations Quantification->Data

References

Sarecycline's Efficacy Against Tetracycline-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of sarecycline's antibacterial activity against tetracycline-resistant bacterial strains, primarily focusing on clinically relevant pathogens in dermatology such as Cutibacterium acnes and Staphylococcus aureus. The data presented is compiled from various in vitro studies to offer researchers, scientists, and drug development professionals a comprehensive overview of sarecycline's performance relative to other tetracycline-class antibiotics.

Executive Summary

Sarecycline (B560412), a third-generation, narrow-spectrum tetracycline (B611298) antibiotic, demonstrates significant efficacy against Gram-positive bacteria, including strains resistant to older tetracyclines.[1] Its unique C7 moiety allows for a distinct interaction with the bacterial ribosome, which may contribute to its ability to overcome common tetracycline resistance mechanisms.[1] Specifically, sarecycline has shown potent activity against bacterial strains expressing efflux pumps (encoded by tet(K)) and ribosomal protection proteins (encoded by tet(M)), which are the primary mechanisms of tetracycline resistance. In comparative analyses, sarecycline often exhibits lower minimum inhibitory concentrations (MICs) than tetracycline against these resistant strains and maintains comparable activity to other tetracyclines against susceptible strains of key dermatological pathogens.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of sarecycline and comparator antibiotics against various bacterial strains, including those with defined tetracycline resistance mechanisms.

Table 1: In Vitro Activity against Cutibacterium acnes
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Spontaneous Mutation Frequency
Sarecycline 0.50.5 - 1610-10 at 4-8x MIC
Minocycline0.25Not ReportedSimilar to Sarecycline
Doxycycline0.5Not ReportedNot Reported
Tetracycline1Not ReportedNot Reported

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of organisms. Data compiled from multiple sources.[1][2]

Table 2: In Vitro Activity against Tetracycline-Resistant Staphylococcus aureus
AntibioticWild-Type MIC Range (μg/mL)tet(K) Expressing MIC Range (μg/mL)tet(M) Expressing MIC (μg/mL)
Sarecycline 0.06 - 0.250.12 - 1.08
TetracyclineNot Reported16 - 6464

tet(K) confers resistance via an efflux pump. tet(M) confers resistance via ribosomal protection. Data compiled from multiple sources.[3][4]

Mechanism of Action and Resistance Overcoming

Tetracycline-class antibiotics function by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting protein synthesis. Resistance typically arises from two main mechanisms: the acquisition of genes encoding for efflux pumps that actively remove the antibiotic from the cell (e.g., tet(K)), or genes for ribosomal protection proteins that dislodge the antibiotic from its binding site (e.g., tet(M)).[1]

Sarecycline's unique, bulky C7 moiety allows it to interact with the bacterial ribosome in a novel way.[1][2] This includes an extended interaction into the mRNA channel, which is not observed with other tetracyclines. This distinct binding may interfere with the action of ribosomal protection proteins and may not be as susceptible to efflux pumps, explaining its enhanced activity against resistant strains.

cluster_ribosome Bacterial 70S Ribosome cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms 30S 30S Subunit A_Site A-Site P_Site P-Site 50S 50S Subunit mRNA mRNA Sarecycline Sarecycline Sarecycline->A_Site Binds Here Binding Binds to 30S subunit at canonical site Sarecycline->Binding C7_Interaction Unique C7 moiety interacts with mRNA channel Binding->C7_Interaction C7_Interaction->mRNA Tethers Protein_Synthesis_Block Protein Synthesis Inhibited C7_Interaction->Protein_Synthesis_Block Tet_M Tet(M) Ribosomal Protection Protein Dislodge Dislodges other tetracyclines Tet_M->Dislodge Tet_K Tet(K) Efflux Pump Pump_Out Pumps out other tetracyclines Tet_K->Pump_Out Dislodge->A_Site Less effective against Sarecycline Pump_Out->Sarecycline Reduced efficacy against Sarecycline

Sarecycline's ribosomal binding and resistance circumvention.

Experimental Protocols

The data presented in this guide are primarily based on in vitro susceptibility testing following standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (based on CLSI guidelines):

  • Bacterial Strains: Clinical isolates of C. acnes and S. aureus (including tetracycline-susceptible and resistant strains with characterized tet(K) and tet(M) genes) are used.

  • Media Preparation: Appropriate broth media (e.g., Brucella broth for anaerobes like C. acnes, cation-adjusted Mueller-Hinton broth for aerobes like S. aureus) is prepared as per Clinical and Laboratory Standards Institute (CLSI) documents M07 and M11.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of sarecycline, doxycycline, minocycline, and tetracycline are prepared in the broth medium in microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. Plates are incubated under appropriate atmospheric conditions (anaerobic for C. acnes, aerobic for S. aureus) and temperatures (typically 35-37°C) for a specified period (24-48 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Identification of Tetracycline Resistance Genes

Objective: To identify the genetic determinants of tetracycline resistance in bacterial isolates.

Methodology (Polymerase Chain Reaction - PCR):

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates using a commercial DNA extraction kit or standard laboratory protocols.

  • Primer Design: Specific oligonucleotide primers are designed to amplify known tetracycline resistance genes, such as tet(K) and tet(M).

  • PCR Amplification: The PCR reaction is set up with the extracted DNA, specific primers, DNA polymerase, and other necessary reagents. The reaction is run in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for the target genes.

  • Gel Electrophoresis: The PCR products are separated by size using agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the amplification of the target resistance gene.

  • Confirmation: The identity of the amplified PCR product is typically confirmed by DNA sequencing.

cluster_workflow Experimental Workflow Isolates Bacterial Isolates (e.g., C. acnes, S. aureus) MIC_Test MIC Determination (Broth Microdilution) Isolates->MIC_Test DNA_Extraction Genomic DNA Extraction Isolates->DNA_Extraction Phenotype Phenotypic Resistance Profile (MIC Values) MIC_Test->Phenotype PCR PCR for Resistance Genes (e.g., tet(K), tet(M)) DNA_Extraction->PCR Analysis Comparative Analysis Phenotype->Analysis Gel Agarose Gel Electrophoresis PCR->Gel Genotype Genotypic Resistance Profile (Gene Presence) Gel->Genotype Genotype->Analysis

Workflow for comparing antibiotic activity and resistance.

Conclusion

The available in vitro data strongly suggest that sarecycline is a potent antibiotic against tetracycline-resistant strains of S. aureus and maintains comparable activity to other tetracyclines against susceptible C. acnes. Its efficacy against strains with common resistance mechanisms like efflux pumps and ribosomal protection is a significant advantage. The narrow-spectrum activity of sarecycline, which reduces its impact on Gram-negative enteric bacteria, further positions it as a promising agent in an era of growing antibiotic resistance.[1] Further clinical studies are essential to fully elucidate the in vivo implications of these in vitro findings.

References

Comparative Safety Profiles of Sarecycline, Doxycycline, and Minocycline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Three Tetracycline-class Antibiotics Used in Dermatology

This guide provides a comprehensive comparison of the safety profiles of three oral tetracycline-class antibiotics: sarecycline (B560412), a third-generation, narrow-spectrum agent, and the second-generation, broad-spectrum agents, doxycycline (B596269) and minocycline (B592863). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical trial data, adverse event profiles, and the underlying mechanisms of common side effects to inform research and clinical development.

Executive Summary

Sarecycline, the most recently approved tetracycline (B611298) derivative for the treatment of acne vulgaris, was designed to be a narrow-spectrum antibiotic to potentially reduce the risk of off-target effects and antimicrobial resistance. Clinical trial data suggest that this targeted approach may contribute to a favorable safety and tolerability profile, particularly concerning gastrointestinal and vestibular side effects, when compared to the broader-spectrum agents, doxycycline and minocycline. Doxycycline is frequently associated with gastrointestinal and phototoxicity reactions, while minocycline is known for a higher incidence of vestibular side effects and rare but serious autoimmune reactions. This guide will delve into the quantitative data from clinical trials, outline the methodologies of these key studies, and visualize the mechanistic pathways of notable adverse events.

Data Presentation: Adverse Events Profile

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials for sarecycline, doxycycline, and minocycline for the treatment of moderate to severe acne vulgaris. Data is compiled from various phase 2 and phase 3 studies. It is important to note that direct head-to-head comparative trials for all three drugs are limited, and incidence rates can vary based on study design, patient population, and dosage.

Adverse EventSarecycline (1.5 mg/kg/day)Doxycycline (100-200 mg/day)Minocycline (1 mg/kg or 100 mg/day)Placebo
Gastrointestinal
Nausea2.1% - 4.6%~5% - 10%~9%1.2% - 2.5%
Diarrhea1.0%~5%Common1.3%
Vomiting1.9% - 2.1%CommonCommon0.7% - 1.4%
Neurological
Headache2.7% - 2.9%Common23%2.7% - 4.9%
Dizziness0.4%Common1% - 10%1.1%
Vertigo≤ 1%Rare1% - 10%Not Reported
Dermatological
Phototoxicity/Sunburn0.2%Dose-related (up to 42% at 200mg)Low Incidence0.3%
Infections
Nasopharyngitis2.5% - 3.7%~5%Common1.7% - 2.9%
Vulvovaginal Candidiasis0.3% - 1.1%CommonCommon0%
Other
Drug-induced LupusNot ReportedVery RareRisk increases with long-term useNot Applicable
Autoimmune HepatitisNot ReportedVery RareRare but seriousNot Applicable

Experimental Protocols

Detailed methodologies from key clinical trials are crucial for the interpretation of safety and efficacy data. Below are summaries of the experimental protocols for pivotal studies of each drug.

Sarecycline: Phase 3 Clinical Trial Protocol (SC1401 and SC1402)

The pivotal phase 3 trials for sarecycline were two identically designed, randomized, double-blind, placebo-controlled studies.

  • Objective: To evaluate the efficacy and safety of once-daily oral sarecycline (1.5 mg/kg/day) compared to placebo in treating moderate to severe facial acne vulgaris.

  • Study Population: Patients aged 9 to 45 years with an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe), 20 to 50 inflammatory lesions, up to 100 non-inflammatory lesions, and no more than two nodules.

  • Exclusion Criteria: Included dermatologic conditions that could interfere with assessments, chronic illnesses, known allergy or resistance to tetracyclines, and use of systemic retinoids or other acne treatments within a specified washout period.

  • Intervention: Patients were randomized in a 1:1 ratio to receive either sarecycline (1.5 mg/kg/day) or a matching placebo once daily for 12 weeks.

  • Primary Endpoints:

    • Percentage of patients achieving IGA success, defined as a score of 0 (clear) or 1 (almost clear) and at least a 2-grade improvement from baseline at week 12.

    • Absolute change from baseline in inflammatory lesion counts at week 12.

  • Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Doxycycline: Randomized Controlled Trial Methodology for Acne Vulgaris

A representative randomized, double-blind, phase 2 dose-ranging study for doxycycline provides insight into its clinical evaluation.

  • Objective: To evaluate the safety and efficacy of three different doses of doxycycline calcium tablets compared with placebo for the treatment of moderate to severe inflammatory facial acne vulgaris.

  • Study Population: Subjects aged 12 to 45 years with moderate to severe inflammatory acne.

  • Intervention: Subjects were randomized to receive doxycycline calcium tablets at doses of 0.6, 1.2, or 2.4 mg/kg/day, or a matching placebo, once daily for 12 weeks.

  • Primary Efficacy Variables:

    • Dichotomized Investigator's Global Assessment (IGA) score (success or failure) at week 12, with success defined as a 2-grade or greater decrease from baseline.

    • Absolute change from baseline in inflammatory lesion count at week 12.

  • Safety Assessments: Collection of adverse event data, clinical laboratory results, and vital signs.

Minocycline: Extended-Release Phase 3 Clinical Trial Protocol

Two identical 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 studies were conducted to assess the efficacy and safety of extended-release minocycline.

  • Objective: To assess the safety and efficacy of extended-release minocycline in the treatment of inflammatory lesions of non-nodular moderate-to-severe acne.

  • Study Population: Patients aged 12 years and older with moderate to severe acne vulgaris.

  • Intervention: Patients received extended-release minocycline at a dose of approximately 1 mg/kg once daily or a matching placebo for 12 weeks.

  • Primary Endpoints:

    • Mean percent improvement in inflammatory lesion counts from baseline to week 12.

    • Percentage of patients with treatment success based on an Evaluator's Global Severity Assessment.

  • Safety Assessments: Monitoring of adverse events, with a particular focus on acute vestibular adverse events.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the comparative safety profiles of these tetracyclines.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis p1 Patient Population (Moderate-to-Severe Acne) p2 Inclusion/Exclusion Criteria Met p1->p2 p3 Informed Consent p2->p3 r1 Randomization (1:1) p3->r1 r2 Active Drug (Sarecycline/Doxycycline/Minocycline) r1->r2 r3 Placebo r1->r3 t1 Once-Daily Oral Administration r2->t1 r3->t1 t2 Efficacy Assessments (Lesion Counts, IGA) t3 Safety Monitoring (Adverse Events, Labs) a1 Primary Endpoint Analysis (Week 12) t2->a1 t3->a1 a2 Safety Data Analysis

Caption: Generalized workflow for Phase 3 acne clinical trials.

In Vivo Showdown: Sarecycline and Doxycycline Face Off in Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a critical evaluation of therapeutic alternatives is paramount. This guide provides an objective, data-driven comparison of the in vivo anti-inflammatory effects of sarecycline (B560412), a narrow-spectrum tetracycline, and doxycycline (B596269), a widely used broad-spectrum agent. The following analysis is based on available preclinical data to delineate the comparative efficacy and mechanisms of these two compounds.

A key in vivo study directly comparing the anti-inflammatory properties of sarecycline and doxycycline utilized the carrageenan-induced rat paw edema model, a standard and well-established assay for evaluating acute inflammation.[1][2] The results from this model indicate that sarecycline exhibits anti-inflammatory activity comparable to that of doxycycline.[1][3]

Quantitative Data Summary: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory effects of sarecycline and doxycycline were quantified by measuring the reduction in paw edema following the administration of the compounds at various doses. The data, as reported in a 2021 review by Bunick et al., are summarized below.[1] The results demonstrate a dose-dependent anti-inflammatory response for both agents.

CompoundDose (mg/kg)Mean Percent Inflammation Reduction vs. Control
Sarecycline 10046.9%
7544.3%
Doxycycline 10064.0%
7532.4%

Data is derived from the reduction in inflammation compared to untreated controls in a carrageenan-induced rat footpad edema model.[3]

While both tetracyclines demonstrate efficacy, doxycycline showed a greater reduction in inflammation at the highest dose tested (100 mg/kg) in this specific study.[3] However, the overall activity was described as comparable across the dose ranges tested.[1]

Experimental Protocols

The following section details the methodology for the primary in vivo model used to compare sarecycline and doxycycline.

Carrageenan-Induced Rat Paw Edema Model

This widely accepted model is used to screen for acute anti-inflammatory activity.[5]

Objective: To assess and compare the in vivo anti-inflammatory effects of sarecycline and doxycycline by measuring their ability to inhibit acute edema induced by carrageenan in a rat model.

Materials:

  • Animals: Male Sprague Dawley or Wistar rats (150-200g).[6][7]

  • Phlogistic Agent: 1% w/v solution of lambda-carrageenan in sterile 0.9% saline.[5][6]

  • Test Compounds: Sarecycline, Doxycycline hydrochloride.

  • Vehicle: Appropriate vehicle for drug administration (e.g., saline, distilled water).[8]

  • Measurement Device: Plethysmometer or digital calipers.[5][7]

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.[9]

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer before any treatment.[10]

  • Compound Administration: Sarecycline, doxycycline, or vehicle is administered to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route, approximately 30-60 minutes before the carrageenan injection.[10][11]

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat.[5][6]

  • Edema Measurement: Paw volume is measured at several time points after carrageenan injection, typically hourly for the first 5-6 hours, as this is when the peak edema occurs.[10]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is then calculated relative to the vehicle-treated control group.

Visualizing the Mechanisms and Workflow

To further elucidate the underlying biological pathways and experimental design, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Cytokines TNF-α, IL-1β, IL-6 Production Edema Edema & Inflammation Cytokines->Edema Tetracyclines Sarecycline & Doxycycline Tetracyclines->IKK Inhibit Tetracyclines->IkB Inhibit Tetracyclines->NFkB_translocation Inhibit Gene_transtranscription Gene_transtranscription Gene_transtranscription->Cytokines

Tetracycline Anti-Inflammatory Signaling Pathway

G start Start: Acclimatize Rats baseline 1. Measure Baseline Paw Volume (Plethysmometer) start->baseline grouping 2. Randomize into Groups (Control, Sarecycline, Doxycycline) baseline->grouping admin 3. Administer Compound or Vehicle (i.p. or p.o.) grouping->admin induce 4. Induce Inflammation (0.1 mL 1% Carrageenan in sub-plantar region) admin->induce Wait 30-60 min measure 5. Measure Paw Volume (Hourly for 5-6 hours) induce->measure analyze 6. Calculate % Edema Inhibition vs. Control measure->analyze end End: Compare Efficacy analyze->end

Workflow for Carrageenan-Induced Paw Edema Assay

References

Comparative Analysis of Sarecycline and Minocycline Potency Against Gut Anaerobes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of in-vitro minimum inhibitory concentrations (MIC) reveals sarecycline's reduced activity against key gut anaerobes compared to the broad-spectrum antibiotic minocycline (B592863), suggesting a lower potential for disruption of the gut microbiome. This comparison guide provides researchers, scientists, and drug development professionals with a concise summary of the available data, the experimental protocols used for these assessments, and a visual representation of the workflow.

Recent studies highlight that sarecycline (B560412), a narrow-spectrum tetracycline-class antibiotic, generally exhibits higher MIC values against a range of anaerobic bacteria commonly found in the human gastrointestinal tract when compared to minocycline.[1][2][3] This indicates that a higher concentration of sarecycline is required to inhibit the growth of these organisms, translating to lower potency. This characteristic is a key differentiator for sarecycline, positioning it as an agent with a potentially more targeted spectrum of activity, which may spare the commensal gut flora from the broader effects seen with antibiotics like minocycline.[4][5][6]

Quantitative Comparison of MIC Values

The following table summarizes the minimum inhibitory concentration (MIC) values for sarecycline and minocycline against a panel of representative gut anaerobic bacteria. The data is compiled from a key comparative study that evaluated the in-vitro activity of both drugs against 28 microbial isolates.[1] Overall, sarecycline demonstrated less in-vitro activity against the majority of the tested isolates.[1]

PhylumGenusSpeciesSarecycline MIC (µg/mL)Minocycline MIC (µg/mL)
Bacteroidetes BacteroidesBacteroides caccae>88
Bacteroides fragilis (enterotoxigenic)24
Bacteroides fragilis (nontoxigenic)10.25
Bacteroides ovatus0.50.5
Bacteroides thetaiotaomicron0.250.125
Bacteroides uniformis0.50.25
Bacteroides vulgatus0.1250.016
ParabacteroidesParabacteroides distasonis0.060.06
Parabacteroides johnsonii0.250.125
Parabacteroides merdae0.250.125
Firmicutes ClostridiumClostridium bolteae>84
Clostridium clostridioforme0.250.125
Clostridium innocuum20.5
Clostridium ramosum40.5
ErysipelatoclostridiumErysipelatoclostridium ramosum40.5
FaecalibacteriumFaecalibacterium prausnitzii>84
LactobacillusLactobacillus paracasei40.5
Actinobacteria BifidobacteriumBifidobacterium adolescentis21
Bifidobacterium longum10.5
CollinsellaCollinsella aerofaciens11
PropionibacteriumPropionibacterium freudenreichii80.25

Experimental Protocols

The determination of the MIC values presented was conducted following standardized laboratory procedures to ensure accuracy and reproducibility.

Antimicrobial Susceptibility Testing

The in-vitro activity of sarecycline and minocycline was determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

  • Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood was prepared and autoclaved.

  • Antibiotic Dilutions: Stock solutions of sarecycline and minocycline were prepared. A series of twofold dilutions of each antibiotic were then incorporated into the molten agar to achieve the final desired concentrations.

  • Bacterial Inoculum Preparation: Anaerobic bacterial isolates were grown in supplemented brain-heart infusion (BHI) broth. The bacterial suspensions were then diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU) per spot.

  • Inoculation: The prepared bacterial inoculums were applied to the surface of the antibiotic-containing agar plates using a Steers replicator.

  • Incubation: The inoculated plates were incubated in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth on the agar plate.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of sarecycline and minocycline against gut anaerobes.

MIC_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase media_prep Prepare Brucella Agar with Supplements plate_prep Incorporate Antibiotics into Agar Plates media_prep->plate_prep Agar antibiotic_prep Prepare Serial Dilutions of Sarecycline & Minocycline antibiotic_prep->plate_prep Antibiotics inoculum_prep Prepare Standardized Bacterial Inoculum (1x10^5 CFU/spot) inoculation Inoculate Plates with Bacterial Strains inoculum_prep->inoculation Bacteria plate_prep->inoculation incubation Incubate Anaerobically at 37°C for 48h inoculation->incubation mic_determination Read Plates and Determine MIC incubation->mic_determination result result mic_determination->result Result: Lowest concentration with no visible growth

References

Safety Operating Guide

Proper Disposal of Sarecycline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Sarecycline Hydrochloride is crucial to ensure environmental protection and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this tetracycline-derived antibiotic.

Core Principles of this compound Disposal

This compound, as a pharmaceutical compound, requires disposal as a chemical waste. The primary objective is to prevent its release into the environment, particularly into water systems, as this can have adverse ecological effects.[1][2][3] Discharging this compound into sewers or drains is to be strictly avoided.[1][3]

Disposal Procedures for Laboratory Settings

For this compound waste generated in a laboratory or research setting, the following step-by-step procedure should be followed:

  • Segregation and Collection :

    • Collect all waste this compound, including expired or surplus material and contaminated labware (e.g., vials, gloves, weighing boats), in a designated and suitable, closed container.[1][3]

    • The container must be clearly labeled as "Hazardous Waste" or as per your institution's specific chemical waste labeling requirements. In some jurisdictions, hazardous pharmaceutical waste is collected in black containers.[4]

  • Engage a Licensed Waste Disposal Service :

    • The disposal of chemical waste must be handled by a licensed and qualified professional waste disposal company.[3] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Approved Disposal Methods :

    • The recommended methods for the final disposal of this compound are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1] These methods are designed to destroy the active pharmaceutical ingredient and prevent environmental contamination.

  • Handling Spills :

    • In the event of a spill, avoid dust formation.[1][3][5]

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]

    • Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal as chemical waste.[1][3]

Disposal of Contaminated Packaging

The packaging that has come into contact with this compound must also be disposed of properly.[5] Options for contaminated packaging include:

  • Triple rinsing the container (or equivalent) and offering it for recycling or reconditioning, if applicable.[1]

  • Puncturing the packaging to render it unusable for other purposes and then disposing of it in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4] Specifically, the regulations under 40 CFR Part 266, Subpart P, provide standards for managing hazardous waste pharmaceuticals by healthcare facilities and prohibit the sewering of such waste.[4][6][7] It is imperative that all disposal activities comply with these and any other applicable state and local regulations.[1]

Decision Workflow for this compound Disposal

start This compound Waste Generated is_lab_waste Is the waste from a laboratory or research setting? start->is_lab_waste collect_waste Collect in a labeled, closed container is_lab_waste->collect_waste Yes is_household_waste Is the waste from household use (unused prescription)? is_lab_waste->is_household_waste No contact_disposal_service Contact licensed waste disposal service collect_waste->contact_disposal_service incineration Controlled Incineration or Chemical Destruction contact_disposal_service->incineration end Proper Disposal Complete incineration->end take_back Use a drug take-back program (Preferred Method) is_household_waste->take_back Yes no_take_back No take-back program available? is_household_waste->no_take_back No take_back->end mix_and_trash Mix with undesirable substance, seal, and dispose of in household trash no_take_back->mix_and_trash Yes mix_and_trash->end

References

Personal protective equipment for handling Sarecycline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sarecycline Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is classified as a reproductive toxin and requires careful handling to avoid exposure. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Reproductive ToxicityH360May damage fertility or the unborn child.[1][2][3]
Skin IrritationH315Causes skin irritation (based on related compounds).[4]
Eye IrritationH319Causes serious eye irritation (based on related compounds).[4]
Respiratory IrritationH335May cause respiratory irritation (based on related compounds).[4]

Note: The toxicological properties of this compound have not been thoroughly investigated[2]. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure to this compound, particularly when handling the powdered form where dust generation is possible[5]. The following table outlines the recommended PPE.

PPE CategoryRecommended EquipmentStandard Compliance (Examples)
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a potential for direct contact with dusts, mists, or aerosols.EN 166 (EU) or NIOSH (US)[1][2][5][6][7]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), which must be inspected before use. A flame-resistant lab coat or impervious clothing is also required.EN 374 (Gloves)[1][2][5][6]
Respiratory Protection A full-face respirator with an appropriate particulate filter should be used if exposure limits are exceeded, if irritation is experienced, or when engineering controls are not sufficient.NIOSH (US) or CEN (EU)[1][2][5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Read and understand the Safety Data Sheet (SDS) prep2 Obtain all necessary PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Work within a certified laboratory fume hood prep3->handle1 handle2 Avoid generating dust and aerosols handle1->handle2 handle3 Use non-sparking tools handle2->handle3 handle4 Dispense the required amount carefully handle3->handle4 post1 Securely close the container handle4->post1 post2 Decontaminate the work area post1->post2 post3 Properly remove and dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for Handling this compound.

Step-by-Step Handling Procedures:
  • Preparation :

    • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before use[1][2].

    • Obtain and inspect all required Personal Protective Equipment (PPE) as detailed in the table above[1][6].

    • Ensure that the laboratory fume hood is certified and functioning correctly.

  • Handling :

    • All work with this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure[1][5].

    • Handle the compound in a manner that avoids the formation of dust and aerosols[1][4][5].

    • Use non-sparking tools to prevent ignition from electrostatic discharge[1][5].

    • Prevent contact with skin and eyes[1][5].

  • Post-Handling :

    • After use, ensure the container is tightly closed[1][7].

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE according to your institution's guidelines.

    • Wash hands thoroughly with soap and water after handling the compound[1][5].

    • Do not eat, drink, or smoke in the laboratory area[2][7].

Storage Requirements:
  • Store this compound in a dry, cool, and well-ventilated place[1][4].

  • The substance should be stored in a locked cabinet or area to restrict access[1][4][5][7][8][9].

  • Keep the container tightly closed and store it separately from incompatible materials and foodstuffs[1][7].

Emergency and Disposal Plans

Spill Response

In the event of a spill, follow these procedures immediately.

cluster_spill Spill Response Protocol spill1 Evacuate non-essential personnel from the area spill2 Ensure the area is well-ventilated spill1->spill2 spill3 Don appropriate PPE spill2->spill3 spill4 Prevent further dust generation spill3->spill4 spill5 Collect spilled material with non-sparking tools spill4->spill5 spill6 Place waste in a sealed, labeled container spill5->spill6 spill7 Decontaminate the spill area spill6->spill7 spill8 Dispose of waste according to regulations spill7->spill8

Caption: Spill Response Plan for this compound.

Step-by-Step Spill Cleanup:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area[1][5].

  • Ventilate : Ensure the area is adequately ventilated, if safe to do so[5][6].

  • Protect : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection[5][6].

  • Contain : Avoid any actions that could generate dust during the cleanup process[5].

  • Collect : Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal[6][8][9].

  • Decontaminate : Clean the surface thoroughly to remove any residual contamination.

  • Dispose : Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations[8].

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6]
Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and to comply with regulations.

  • Unused Product : Dispose of the contents and container at an approved waste disposal plant[1][8]. This may involve sending the material to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing[1][6].

  • Contaminated Materials : Any materials, including PPE, that have come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product[1][5][6].

  • Environmental Precautions : Do not allow the chemical to enter drains, sewers, or watercourses[1][2][6].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.